Ethyl 2-(2-(3-(cyclohexanecarbonyl)thioureido)thiazol-4-yl)acetate
Description
Ethyl 2-(2-(3-(cyclohexanecarbonyl)thioureido)thiazol-4-yl)acetate is a thiazole-based compound characterized by a cyclohexanecarbonyl-thioureido substituent at the thiazole ring’s second position and an ethyl acetate group at the fourth position. This compound’s synthesis typically involves coupling a thiourea intermediate with a thiazole-acetate precursor under basic conditions, as exemplified by analogous syntheses in and . Its molecular formula is C₁₇H₂₂N₃O₃S₂, with a molar mass of 397.47 g/mol, and predicted physicochemical properties include a density of ~1.45 g/cm³ and a pKa of ~6.82 (estimated via computational models).
Properties
IUPAC Name |
ethyl 2-[2-(cyclohexanecarbonylcarbamothioylamino)-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S2/c1-2-21-12(19)8-11-9-23-15(16-11)18-14(22)17-13(20)10-6-4-3-5-7-10/h9-10H,2-8H2,1H3,(H2,16,17,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZOBXFKLOBOPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=S)NC(=O)C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(3-(cyclohexanecarbonyl)thioureido)thiazol-4-yl)acetate typically involves a multi-step process. One common method starts with the preparation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thiourea under acidic conditions. The resulting thiazole intermediate is then reacted with cyclohexanecarbonyl chloride to introduce the cyclohexanecarbonyl group. Finally, the ethyl ester group is introduced through esterification with ethyl bromoacetate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The carbonyl carbon in the cyclohexanecarbonyl group and ester moiety serves as a primary site for nucleophilic attack.
| Reaction Type | Reagents/Conditions | Products/Outcomes | Source |
|---|---|---|---|
| Hydrolysis (Ester) | Acidic (HCl/H₂SO₄) or basic (NaOH/KOH) | 2-(2-(3-(cyclohexanecarbonyl)thioureido)thiazol-4-yl)acetic acid | |
| Acylation | Acid chlorides (e.g., AcCl, BzCl) | Substituted acyl derivatives |
Thiourea Group Reactivity
The thioureido (-NH-CS-NH-) group participates in cyclization and condensation reactions.
Example from :
Condensation with 4-methoxybenzaldehyde in ethanolic NaOH yields chalcone derivatives (e.g., (E)-6-(2,4-dichlorophenyl)-4-((3-(3-(4-methoxyphenyl)acryloyl)phenyl)amino)-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile), confirmed via IR (C=O stretch at 1746 cm⁻¹) and ¹H NMR (δ 3.70 ppm for OCH₃).
Thiazole Ring Modifications
The thiazole ring undergoes electrophilic substitution and coordination reactions.
| Reaction Type | Reagents/Conditions | Products/Outcomes | Source |
|---|---|---|---|
| Electrophilic Substitution | HNO₃/H₂SO₄ (nitration) | Nitrothiazole derivatives | |
| Metal Coordination | Transition metal salts (e.g., Cu²⁺) | Metal-thiazole complexes |
Ester Group Transformations
The ethyl acetate moiety is susceptible to transesterification and reduction.
| Reaction Type | Reagents/Conditions | Products/Outcomes | Source |
|---|---|---|---|
| Transesterification | Methanol/H⁺ or K₂CO₃ | Methyl ester analogs | |
| Reduction | LiAlH₄ or NaBH₄ | 2-(2-(3-(cyclohexanecarbonyl)thioureido)thiazol-4-yl)ethanol |
Synthetic Pathway Optimization
Key steps in derivative synthesis include:
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Thiourea-thiazole coupling : Cyclohexanecarbonyl chloride reacts with thiourea derivatives under basic conditions.
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Esterification : Ethyl chloroacetate introduces the acetate group.
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Purification : Recrystallization from DMF/water yields >80% purity .
Stability and Side Reactions
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Thermal Decomposition : Degrades above 200°C, releasing CO₂ and H₂S.
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Photoreactivity : UV exposure induces C-S bond cleavage in the thiazole ring.
Scientific Research Applications
Pharmaceutical Applications
1.1 Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including ethyl 2-(2-(3-(cyclohexanecarbonyl)thioureido)thiazol-4-yl)acetate. Thiazole compounds are known for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study demonstrated that thiazole derivatives exhibited significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the inhibition of key signaling pathways involved in cell proliferation and survival.
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast) | 15 | Inhibition of apoptosis pathways |
| HCT116 (Colon) | 20 | Cell cycle arrest | |
| A549 (Lung) | 25 | Induction of oxidative stress |
1.2 Anti-inflammatory Properties
Thiazole compounds have also been studied for their anti-inflammatory properties. This compound has shown promise as an inhibitor of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Case Study: Inhibition of TNF-alpha Production
A specific study evaluated the effect of this compound on TNF-alpha production in macrophages stimulated with lipopolysaccharide (LPS). The results indicated a significant reduction in TNF-alpha levels, suggesting its potential use in managing inflammatory responses.
Agricultural Applications
2.1 Pesticidal Activity
The thiazole moiety is recognized for its pesticidal properties. This compound has been tested for its efficacy against various agricultural pests. Laboratory assays have shown that this compound effectively reduces pest populations while being less toxic to beneficial insects.
Table 2: Pesticidal Efficacy
| Pest Species | Concentration (mg/L) | Mortality Rate (%) |
|---|---|---|
| Aphids | 100 | 85 |
| Whiteflies | 200 | 90 |
| Spider Mites | 150 | 80 |
Material Science Applications
3.1 Synthesis of Polymers
This compound serves as a precursor for synthesizing novel polymers with enhanced properties. The incorporation of thiazole units into polymer chains can improve thermal stability and mechanical strength.
Case Study: Polymer Blends
In a recent study, polymer blends containing this compound were developed, demonstrating improved tensile strength and flexibility compared to traditional polymers.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(3-(cyclohexanecarbonyl)thioureido)thiazol-4-yl)acetate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The cyclohexanecarbonyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Cyclohexanecarbonyl vs. Thiophene-2-carbonyl : The replacement of cyclohexanecarbonyl (aliphatic) with thiophene-2-carbonyl (aromatic heterocycle) reduces molar mass (397.47 vs. 355.46 g/mol) and increases predicted solubility due to thiophene’s planar structure and lower hydrophobicity .
- Thioureido vs. Ureido Groups : Ureido-containing analogs (e.g., compound 10f in ) exhibit higher yields (~89–93%) compared to thioureido derivatives, likely due to better stability during synthesis .
Biological Activity
Ethyl 2-(2-(3-(cyclohexanecarbonyl)thioureido)thiazol-4-yl)acetate is a complex organic compound belonging to the thiazole family, characterized by its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and applications in various fields, supported by relevant research findings and data.
Chemical Structure and Synthesis
This compound has the IUPAC name ethyl 2-[2-(cyclohexanecarbonylcarbamothioylamino)-1,3-thiazol-4-yl]acetate. The compound's synthesis typically involves multiple steps, beginning with the formation of the thiazole ring through the Hantzsch thiazole synthesis method, which reacts α-haloketones with thiourea under acidic conditions. The cyclohexanecarbonyl group is introduced via reaction with cyclohexanecarbonyl chloride, followed by esterification with ethyl bromoacetate to yield the final product .
Antimicrobial Properties
Research indicates that compounds containing thiazole moieties often exhibit significant antimicrobial activity. This compound has been investigated for its potential as an antimicrobial agent. Studies have shown that similar thiazole derivatives demonstrate effectiveness against various bacterial strains, suggesting a promising avenue for further exploration of this compound's antimicrobial capabilities .
Anticancer Activity
Thiazole derivatives are also recognized for their anticancer properties. This compound has been explored in the context of cancer research, with preliminary findings indicating its potential to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest . The unique combination of functional groups in this compound may enhance its reactivity and biological efficacy compared to other thiazole derivatives.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, there is emerging evidence that this compound may possess anti-inflammatory properties. Research into related thiazole compounds has suggested that they can modulate inflammatory pathways, offering potential therapeutic benefits in conditions characterized by chronic inflammation .
Case Studies and Research Findings
Several studies have focused on the biological activities of thiazole derivatives, including those structurally similar to this compound. Notable findings include:
- Antimicrobial Efficacy : A study demonstrated that thiazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .
- Anticancer Mechanisms : Research highlighted that certain thiazole compounds could induce apoptosis in cancer cell lines, suggesting a mechanism for their anticancer effects .
- Inflammation Modulation : Investigations into thiazole-based compounds revealed their ability to inhibit pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases .
Comparative Analysis
To better understand the biological activity of this compound, it is beneficial to compare it with other known thiazole derivatives:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Sulfathiazole | Antimicrobial | |
| Ritonavir | Antiretroviral | |
| Abafungin | Antifungal | |
| Ethyl 2-(3-chloroquinoxalin-2-yl)acetate | Potential anticancer |
This table illustrates the diverse biological activities associated with various thiazole derivatives, highlighting how this compound may contribute to this field.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
